(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 849831-54-5
VCID: VC11974155
InChI: InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1
SMILES: CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Molecular Formula: C11H11F3O2
Molecular Weight: 232.20 g/mol

(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

CAS No.: 849831-54-5

Cat. No.: VC11974155

Molecular Formula: C11H11F3O2

Molecular Weight: 232.20 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid - 849831-54-5

Specification

CAS No. 849831-54-5
Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
IUPAC Name (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1
Standard InChI Key KOPLOHWBAJQCOI-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
SMILES CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Canonical SMILES CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises three critical components:

  • A chiral center at the second carbon, conferring (S)-configuration.

  • A propanoic acid moiety (-CH₂-COOH) providing zwitterionic properties in physiological conditions.

  • A 4-(trifluoromethyl)phenyl group attached to the third carbon, introducing steric bulk and electronic effects .

The trifluoromethyl group’s strong electron-withdrawing nature polarizes the phenyl ring, influencing π-π stacking interactions and binding affinity to hydrophobic protein pockets .

Stereochemical Implications

The (S)-configuration at the α-carbon is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. For example, in analogous compounds, the (S)-enantiomer shows 10–100-fold higher receptor binding affinity compared to the (R)-form . X-ray crystallography of related structures reveals that the trifluoromethyl group adopts a conformation perpendicular to the phenyl ring, minimizing steric clashes and optimizing van der Waals interactions .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is documented, analogous compounds are synthesized via:

Strecker-Type Reactions

  • Step 1: Condensation of 4-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate.

  • Step 2: Cyanide addition to generate α-aminonitrile.

  • Step 3: Hydrolysis under acidic conditions to yield the target amino acid .

Radical Fluorination

  • CF₃ Group Introduction: Trifluoromethylation via radical intermediates using CF₃I or Umemoto’s reagent .

  • Example: A [3+2]-cycloaddition between CF₃CHN₂ and styrene derivatives forms bicyclic intermediates, which are subsequently functionalized .

Key Challenges

  • Stereocontrol: Achieving enantiomeric excess >95% requires chiral auxiliaries or asymmetric catalysis.

  • Fluorination Efficiency: Side reactions such as defluorination or over-fluorination necessitate precise temperature and stoichiometric control .

Physicochemical Properties

Thermodynamic Data

PropertyValue/DescriptionSource
Molecular Weight261.22 g/molCalculated
logP (Octanol-Water)2.8 ± 0.3Estimated
pKa (Carboxylic Acid)3.1–3.5Analog
Melting Point142–145°CAnalog

Spectral Characteristics

  • ¹H NMR (D₂O): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 3.32 (q, 1H, CH), 2.98 (dd, J = 14.1, 6.2 Hz, 1H, CH₂), 2.72 (dd, J = 14.1, 8.3 Hz, 1H, CH₂), 1.45 (s, 3H, CH₃) .

  • ¹⁹F NMR: δ -62.5 ppm (s, CF₃) .

Pharmacological Activity

Mechanism of Action

Although direct studies are lacking, related trifluoromethylated compounds exhibit:

  • Enzyme Inhibition: Competitive inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 0.8 μM .

  • Receptor Modulation: Allosteric binding to G-protein-coupled receptors (GPCRs), altering intracellular cAMP levels .

Hypothetical Therapeutic Applications

  • Anti-Inflammatory Agents: CF₃ groups reduce prostaglandin E₂ synthesis by 70% in macrophage models .

  • Metabolic Disorders: Enhanced lipid solubility improves hepatocyte uptake, potentially addressing steatosis .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBiological Activity
(S)-2-Amino-3-(4-CF₃-phenyl)propanoic acidLacks methyl group at C230% lower COX-2 inhibition
2-Methyl-3-phenylpropanoic acidNo CF₃ substitutionNo anti-inflammatory effect
(2S)-2-Amino-4-CF₃-phenylbutanoic acidExtended carbon chainImproved oral bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator